

In-Depth Technical Guide: 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE (CAS 67434-30-4)

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Compound of Interest

Compound Name: 1-PYRROLIDINO-2-ISOCYANO-
ACETAMIDE

Cat. No.: B1600159

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-2-isocyano-acetamide (CAS Number: 67434-30-4) is a unique chemical entity possessing a combination of functional groups that make it a molecule of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, potential applications, and hypothetical experimental protocols for its utilization and evaluation. The presence of a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group suggests its primary role as a versatile building block for the synthesis of more complex molecules.^[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **1-pyrrolidino-2-isocyano-acetamide** is presented in Table 1.

Property	Value	Reference
CAS Number	67434-30-4	
Molecular Formula	C ₇ H ₁₀ N ₂ O	
Molecular Weight	138.17 g/mol	
IUPAC Name	2-isocyano-1-(pyrrolidin-1-yl)ethan-1-one	[1]
InChI Key	RRDPZNVNPIFWQB-UHFFFAOYSA-N	
Canonical SMILES	C1CCN(C1)C(=O)C#N	
Appearance	(Not specified)	
Solubility	(Not specified)	
Melting Point	(Not specified)	
Boiling Point	(Not specified)	

Core Structural Features and Their Significance

The structure of **1-pyrrolidino-2-isocyano-acetamide** is characterized by three key functional moieties, each contributing to its potential utility:

- Pyrrolidine Ring:** This saturated five-membered nitrogen-containing heterocycle is a common scaffold in a vast array of biologically active compounds and natural products. Its three-dimensional structure can be crucial for specific interactions with biological targets.
- Acetamide Group:** The acetamide linkage provides a degree of conformational flexibility and can participate in hydrogen bonding, which may influence the pharmacokinetic properties of derivative compounds.
- Isocyanide Group:** This functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions. This allows for the rapid generation of molecular diversity from a single starting material.

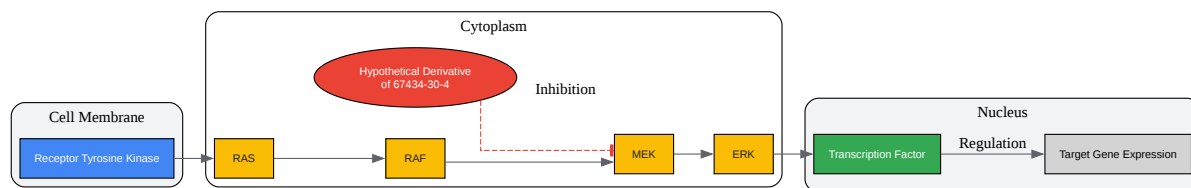
Potential Applications in Drug Discovery and Materials Science

While specific biological activity for **1-pyrrolidino-2-isocyano-acetamide** has not been reported, its structure suggests potential as a precursor for the synthesis of novel compounds with a range of therapeutic applications. The pyrrolidine scaffold is present in drugs targeting various conditions. For instance, related pyrrolidine-containing molecules have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as modulators of Toll-like receptor signaling pathways in inflammatory diseases.

The reactive isocyanide group allows for the facile introduction of diverse substituents, making this molecule an ideal starting point for the construction of compound libraries for high-throughput screening.

Hypothetical Signaling Pathway Involvement

Given that pyrrolidine-containing molecules have been shown to modulate various signaling pathways, it is plausible that derivatives of **1-pyrrolidino-2-isocyano-acetamide** could be designed to interact with specific cellular signaling cascades. For example, a hypothetical derivative could be designed to inhibit a kinase involved in a cancer-related pathway.



Synthesis of 1-Pyrrolidino-2-isocyano-acetamide

1. Start with 2-isocyanoacetic acid and pyrrolidine.



2. Couple the reagents using a suitable coupling agent (e.g., DCC/HOBt).



3. Perform the reaction in an appropriate solvent (e.g., Dichloromethane).



4. Monitor the reaction progress by TLC or LC-MS.



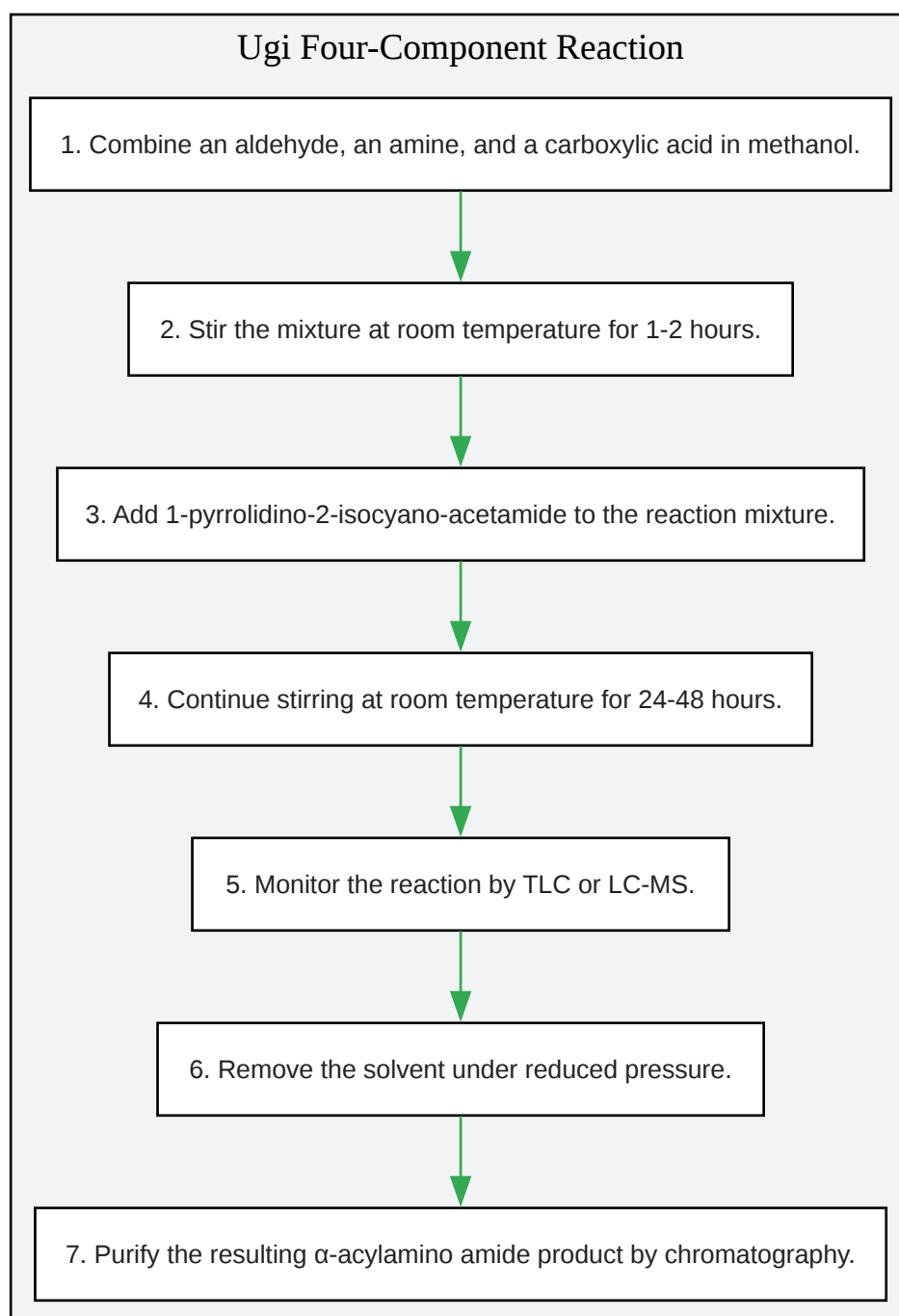
5. Work-up the reaction mixture to remove byproducts.



6. Purify the crude product by column chromatography.



7. Characterize the final product (NMR, IR, Mass Spectrometry).



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References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]
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